molecular formula C26H27N5O4 B2519674 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-94-9

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2519674
M. Wt: 473.533
InChI Key: MMSLAQFZNKPYAS-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Research has explored the synthesis of [c,d]-fused purinediones and related compounds, providing insight into novel synthetic pathways. For instance, the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through a four-step process highlights the versatility and complexity of synthesizing purine derivatives (Ondrej imo et al., 1995).

Chemical Properties and Reactions

Studies on the electrochemical oxidation of similar compounds, like 9-methylxanthine, reveal intricate details about their chemical behavior and potential applications in chemical synthesis. The oxidation process of 9-methylxanthine, for example, involves multiple steps leading to a variety of products, suggesting complex reactivity patterns that can be harnessed for synthetic applications (Michael T. Cleary et al., 1981).

Potential Applications

While the direct applications of "9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" are not detailed in available research, studies on structurally similar compounds provide a foundation for potential applications. For example, derivatives of pyrido[1,2-a]pyrimidine-2,4-dione have been synthesized and evaluated for their urease inhibition activity, showcasing their potential in medicinal chemistry and as pharmacophores for developing new therapeutic agents (A. Rauf et al., 2010).

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-28-23-22(24(32)31(26(28)33)14-7-11-18-9-5-4-6-10-18)30-16-8-15-29(25(30)27-23)20-13-12-19(34-2)17-21(20)35-3/h4-7,9-13,17H,8,14-16H2,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLAQFZNKPYAS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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